![molecular formula C13H11N7O3 B3290986 N'-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide CAS No. 869073-26-7](/img/structure/B3290986.png)
N'-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide
描述
N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
作用机制
Target of Action
The primary targets of N’-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-nitrobenzohydrazide are cancer cell lines . This compound has shown significant in vitro anti-proliferative activities against various cancer cell lines .
Mode of Action
N’-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-nitrobenzohydrazide interacts with its targets by inhibiting cell division and inducing apoptosis in tumor cells . It has also shown inhibitory activity against cyclic dependent kinases (CDKs) .
Biochemical Pathways
The compound affects the signal transduction pathways in human cells, particularly those involving protein kinases . Dysfunction of these kinases can lead to many diseases, including cancer . By inhibiting these kinases, the compound can potentially prevent the development and progression of cancer .
Pharmacokinetics
The compound’s efficacy against various cancer cell lines suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound has demonstrated good to moderate anticancer activity, particularly against renal cancer cell lines . It has shown significant inhibitory activity with IC50 values in the micromolar range .
生化分析
Biochemical Properties
N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide plays a crucial role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell growth . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .
Cellular Effects
N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation . The compound also influences cell signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and growth . Furthermore, N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide affects gene expression by downregulating the expression of genes involved in cell cycle progression and upregulating pro-apoptotic genes .
Molecular Mechanism
The molecular mechanism of action of N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide involves its binding interactions with CDK2 and other biomolecules. By binding to the active site of CDK2, the compound inhibits its kinase activity, leading to the suppression of cell cycle progression . Additionally, N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide can induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the execution of apoptosis . The compound also modulates gene expression by inhibiting transcription factors that promote cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . The threshold dose for therapeutic efficacy without adverse effects needs to be carefully determined to optimize the compound’s use in cancer treatment .
Metabolic Pathways
N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound’s metabolites have been shown to retain some biological activity, contributing to its overall pharmacological effects . Additionally, N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide can affect metabolic flux by altering the levels of key metabolites involved in cell proliferation and survival .
Transport and Distribution
Within cells and tissues, N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells . Its distribution is influenced by factors such as tissue permeability and blood flow . The compound’s localization within specific tissues and cells is crucial for its therapeutic efficacy and minimizing off-target effects .
Subcellular Localization
The subcellular localization of N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of target cells, where it exerts its inhibitory effects on CDK2 and other biomolecules . Post-translational modifications, such as phosphorylation, can influence its subcellular distribution and activity . Understanding the factors that govern its localization can aid in optimizing its therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with appropriate aromatic aldehydes and thiourea in acetic acid at elevated temperatures . The resulting intermediate is then reacted with hydrazine derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Techniques like recrystallization and chromatography are often employed to purify the final product .
化学反应分析
Types of Reactions
N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .
科学研究应用
N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which can enhance their biological properties.
Uniqueness
N’-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDKs selectively makes it a promising candidate for anticancer research .
属性
IUPAC Name |
N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-nitrobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O3/c1-19-12-10(6-16-19)11(14-7-15-12)17-18-13(21)8-3-2-4-9(5-8)20(22)23/h2-7H,1H3,(H,18,21)(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMJOLKYICSKJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-dimethoxy-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3290906.png)

![N-(3-nitrophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B3290929.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B3290930.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)naphthalene-2-sulfonamide](/img/structure/B3290942.png)
![N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B3290945.png)
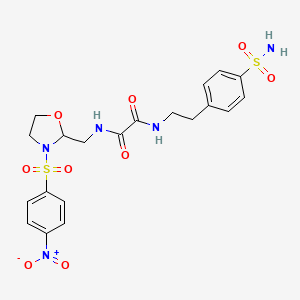
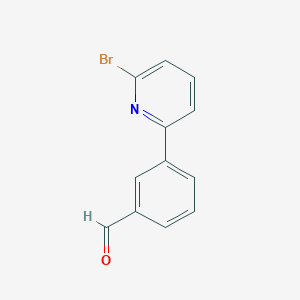
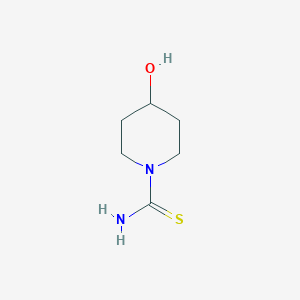
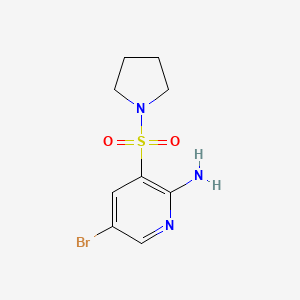
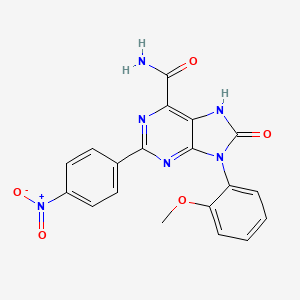
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3290981.png)
![3,4,5-trimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B3290985.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxy-3-methylbenzenesulfonyl)guanidine](/img/structure/B3290987.png)
